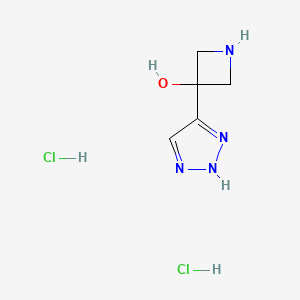

3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

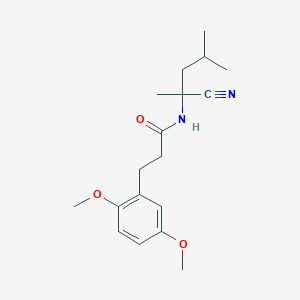

“3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride” is a chemical compound with the CAS Number: 2094164-10-8 . It has a molecular weight of 213.07 and is typically stored at room temperature . The compound is usually available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H . This code provides a unique representation of the compound’s molecular structure.Physical and Chemical Properties Analysis

This compound is a powder at room temperature . The compound’s InChI key is CBPUUKSGIWLOHP-UHFFFAOYSA-N .Scientific Research Applications

Synthesis and Application in Neurokinin-1 Receptor Antagonism

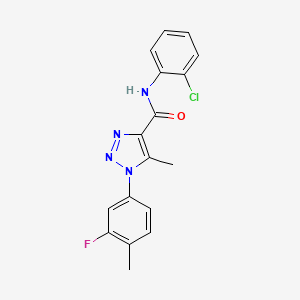

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride, a compound structurally related to 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride, is a high-affinity, orally active human neurokinin-1 (h-NK1) receptor antagonist. It exhibits significant efficacy in preclinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Anti-Tubercular Activity

Research on azetidinone derivatives incorporating 1,2,4-triazole, closely related to this compound, has shown promising anti-tubercular activity. The study involved in silico designing and molecular docking to identify potential drug candidates, followed by synthesis and evaluation of these derivatives against Mycobacterium tuberculosis (Thomas, George, & Harindran, 2014).

Antifungal Applications

Compounds with a 1,2,3-triazole core, similar to the compound , have been synthesized and demonstrated effective antifungal activity against various Candida species. This indicates potential for development as antifungal agents (Lima-Neto et al., 2012).

Antibacterial Agents

Studies on azetidinone derivatives, structurally related to this compound, have shown significant antibacterial activity against various bacteria and fungi, indicating their potential as antibacterial agents (Mohite & Bhaskar, 2011).

Safety and Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Mechanism of Action

Target of Action

The primary target of the compound 3-(1H-1,2,3-triazol-5-yl)azetidin-3-ol dihydrochloride is SIRT3 , a member of the sirtuin family of proteins . Sirtuins are known to regulate important biological pathways in bacteria, archaea and eukaryotes. The specific role of SIRT3 is primarily associated with the regulation of mitochondrial function and metabolism.

Mode of Action

This compound acts as a selective inhibitor of SIRT3 . It exhibits higher selectivity towards SIRT3 compared to Sirt1 and Sirt2. The IC50 values for SIRT1, SIRT2, and SIRT3 are 88 nM, 92 nM, and 16 nM respectively . This suggests that the compound binds to SIRT3 with a higher affinity, thereby inhibiting its activity.

Properties

IUPAC Name |

3-(2H-triazol-4-yl)azetidin-3-ol;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N4O.2ClH/c10-5(2-6-3-5)4-1-7-9-8-4;;/h1,6,10H,2-3H2,(H,7,8,9);2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBPUUKSGIWLOHP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)(C2=NNN=C2)O.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10Cl2N4O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.06 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(5-fluoro-1-benzothiophene-2-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2410659.png)

![8-Methyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine-2-carboxylic acid;hydrochloride](/img/structure/B2410666.png)

![1,1,1-trifluoro-N-[1-(piperidin-4-yl)-1H-pyrazol-4-yl]methanesulfonamide hydrochloride](/img/structure/B2410671.png)

![N-[4-(1,1,2,2,2-Pentafluoroethoxy)phenyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2410674.png)

![5-(3,4-dimethoxyphenyl)-2-(isopentylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2410675.png)

![2-Oxabicyclo[2.2.2]octan-1-ylmethanesulfonyl chloride](/img/structure/B2410676.png)

![1-[1-[(2-Methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]cyclobutane-1-carboxylic acid](/img/structure/B2410680.png)